molecular formula C16H16N2O2 B5536470 3-(3-phenoxypropyl)-1H-benzimidazol-2-one

3-(3-phenoxypropyl)-1H-benzimidazol-2-one

Cat. No.: B5536470
M. Wt: 268.31 g/mol
InChI Key: KQWOOYFODBWMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-phenoxypropyl)-1H-benzimidazol-2-one is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenoxypropyl)-1H-benzimidazol-2-one typically involves the reaction of 3-phenoxypropylamine with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenoxypropyl)-1H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the benzimidazole ring or the phenoxypropyl group.

    Substitution: The phenoxypropyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenoxypropyl moiety.

Scientific Research Applications

3-(3-phenoxypropyl)-1H-benzimidazol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-phenoxypropyl)-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerase II, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-phenoxypropyl)-1H-benzimidazol-2-one is unique due to its specific phenoxypropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(3-phenoxypropyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16-17-14-9-4-5-10-15(14)18(16)11-6-12-20-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWOOYFODBWMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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